molecular formula C14H15NO3 B3154133 N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide CAS No. 77165-43-6

N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3154133
CAS No.: 77165-43-6
M. Wt: 245.27 g/mol
InChI Key: WWHZSGWZISIACF-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, attached to an acetamide group through an ether linkage. It is commonly used in organic synthesis and research due to its unique structural properties.

Scientific Research Applications

N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows :

  • Dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 ml of distilled water.
  • Heat the solution to obtain a clear mixture.
  • Cool the solution to 10-15°C and add 0.35 ml of dimethyl sulfate dropwise.
  • Warm the mixture for one hour at 70-80°C and then cool.

This method yields this compound with high purity. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ether linkage in the compound allows for nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-methoxy-N-methyl-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(17-2)14(16)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZSGWZISIACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC2=CC=CC=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231573
Record name N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77165-43-6
Record name N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77165-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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